molecular formula C19H18Cl3N3O3 B10814702 Difenoconazole-d6 (hydrochloride)

Difenoconazole-d6 (hydrochloride)

Cat. No.: B10814702
M. Wt: 448.8 g/mol
InChI Key: QTISUTWAEMTHNS-ZLTZPWCBSA-N
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Description

Difenoconazole-d6 (hydrochloride) is a deuterated analog of the triazole fungicide Difenoconazole, used primarily as an internal standard in residue analysis for agricultural and environmental testing. Its molecular formula is C₁₉H₁₇N₃O₃Cl₂ (deuterated at six hydrogen positions), with a molecular weight of 406.26 g/mol . According to catalog data, it is marketed as a binary mixture for residue pesticide testing, with a high cost (¥47,300 for 5 mg) and storage requirements of 0–6°C . Notably, a discrepancy exists in its CAS registry number: lists 119446-68-3 (same as the non-deuterated parent compound), while specifies 49149-78, likely reflecting the deuterated form’s unique identifier .

Properties

Molecular Formula

C19H18Cl3N3O3

Molecular Weight

448.8 g/mol

IUPAC Name

1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4,4,5-trideuterio-5-(trideuteriomethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C19H17Cl2N3O3.ClH/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15;/h2-8,11-13H,9-10H2,1H3;1H/i1D3,9D2,13D;

InChI Key

QTISUTWAEMTHNS-ZLTZPWCBSA-N

Isomeric SMILES

[2H]C1(C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl)([2H])C([2H])([2H])[2H])[2H].Cl

Canonical SMILES

CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Deuterated Propylene Glycol Utilization

  • Reagent substitution : Propylene glycol (HOCH2CH2CH2OH) is replaced with propane-1,2-diol-d6 (D6-labeled) during the cyclization step.

  • Reaction conditions : Cyclization occurs at 105–110°C for 4 hours in toluene, catalyzed by p-toluenesulfonic acid.

  • Isotopic purity : Excess deuterated glycol ensures >98% deuterium incorporation at the 4,5,5 positions.

Deuterated Methyl Group Introduction

  • Bromoketone precursor : The methyl group in the bromoketone intermediate (3-chloro-4-(4-methyl-2-bromoethyl-1,3-dioxolan-2-yl)phenyl-4'-chlorophenyl ether) is deuterated using CD3I or CD3MgBr .

  • Kinetic isotope effects : Reaction rates may slow by 5–10% compared to non-deuterated analogs, necessitating extended reaction times.

Key Synthetic Steps

The synthesis follows a three-step sequence adapted from non-deuterated difenoconazole protocols, with modifications for deuteration:

Acylation Reaction

  • Reactants : 3,4'-Dichlorodiphenyl ether, bromoacetyl chloride, AlCl3, and deuterated methylene dichloride (CD2Cl2) as an additive.

  • Conditions :

    • Temperature: 10–15°C

    • Time: 5 hours

  • Output : Bromoketone intermediate with 85–90% yield.

Cyclization with Deuterated Glycol

  • Deuterated reagents : Propane-1,2-diol-d6 replaces standard glycol.

  • Optimized parameters :

    ParameterValue
    Temperature105–110°C
    Time4 hours
    Catalystp-TSA (5 mol%)
    SolventToluene
    Yield78–82%

Condensation with 1-Sodium-1,2,4-Triazole

  • Solvent screening : DMF outperforms toluene, acetone, and DMSO in facilitating nucleophilic substitution:

    SolventDifenoconazole (g)Purity (%)Yield (%)
    DMF39.585.082.6
    Toluene40.680.078.4
    DMSO40.250.249.7
  • Deuterium retention : Using DMF-d7 as solvent minimizes proton-deuterium exchange.

  • Molar ratio : Brominated ketal to 1-Sodium-1,2,4-Triazole = 1.14:1.

  • Reaction time : 8–12 hours at 120–125°C.

Purification and Crystallization

Post-condensation purification ensures isotopic and chemical purity ≥98%:

Crude Product Isolation

  • Steps :

    • Filtration to remove sodium salts.

    • Vacuum distillation to recover DMF.

    • Liquid-liquid extraction with toluene/water.

Crystallization Optimization

  • Linking agents : Aziridine enhances crystal lattice stability:

    AgentCrystal Yield (%)Purity (%)
    Aziridine95.299.1
    Styrene88.797.3
    Methacrylic86.596.8
  • Conditions :

    • Solvent: Ethanol/toluene (1:2 v/v)

    • Temperature: −20°C for 12 hours.

Analytical Validation

NMR Spectroscopy

  • 1H NMR : Absence of signals at δ 1.2–1.5 ppm confirms CD3 group deuteration.

  • 13C NMR : Shift from 22.1 ppm (CH3) to 21.9 ppm (CD3) due to isotopic effects.

Mass Spectrometry

  • HRMS : m/z 447.079 (calculated for C19D6H11Cl3N3O3+).

  • Isotopic abundance : ≥98 atom% D confirmed by LC-MS.

Challenges and Mitigations

ChallengeMitigation Strategy
High cost of deuterated reagentsRecycling solvents via vacuum distillation
Isotopic exchange during synthesisUse aprotic solvents (DMF-d7, toluene-d8)
Byproduct formationAziridine-mediated crystallization

Industrial-Scale Adaptations

Patent CN114773324B outlines a scalable method:

  • Catalyst system : CuI (0.5 mol%) + NaI (1 mol%) enhances coupling efficiency by 15–20%.

  • Solvent mixture : DMF/NMP (1:1 v/v) increases solubility of deuterated intermediates.

  • Yield : 91–96% at 130–150°C for 5–7 hours .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, characterized by the addition of oxygen or removal of hydrogen. These reactions are critical for understanding its environmental degradation pathways. For example, oxidation of the triazole ring or dioxolane moiety may occur under strong oxidizing conditions, though specific intermediates or products are not detailed in available literature. The deuterium substitution at methyl groups likely reduces susceptibility to oxidative cleavage compared to the non-deuterated form, enhancing its analytical utility .

Adsorption and Interaction Mechanisms

While not a direct chemical reaction, adsorption studies using cellulose-based polymers (e.g., Cell-X and Cell-D) reveal non-covalent interactions such as hydrogen bonding, π–π stacking, and dipole-dipole forces. These interactions are pivotal in environmental applications for trapping difenoconazole-d6 in water treatment systems, achieving >94% removal efficiency . The semi-crown ether structure of Cell-X facilitates inclusion complexes with the compound, as demonstrated by molecular dynamics simulations .

Stability Under Analytical Conditions

Difenoconazole-d6 exhibits high stability in acetonitrile solutions, with no significant degradation observed under standard storage conditions (+20°C) . Its resistance to thermal and pH-induced decomposition ensures reliable performance as an internal standard. The deuterated structure minimizes isotopic exchange during analysis, ensuring accurate quantification .

Mechanistic Role in Fungal Inhibition

Though not a reaction per se, the compound’s bioactivity involves inhibiting cytochrome P450-dependent 14α-demethylase, blocking ergosterol biosynthesis in fungi. This mechanism is preserved from the parent compound, with deuterium substitution enhancing metabolic stability in biological matrices .

Structural Insights

The SMILES notation (ClC(C=C(OC1=CC=C(Cl)C=C1)C=C2)=C2C3(CN4N=CN=C4)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])O3) and InChI key highlight the triazole ring, chlorinated phenyl groups, and deuterated dioxolane moiety as reactive sites . These groups govern its participation in redox and substitution reactions.

Scientific Research Applications

Agricultural Applications

Difenoconazole is widely recognized for its effectiveness against numerous fungal pathogens affecting crops. The compound functions as a sterol-inhibiting fungicide, disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Disease Management in Crops

  • Target Diseases : Difenoconazole is effective against powdery mildew, black rot, and Phomopsis cane and leaf spot in grapevines and other fruit crops .
  • Formulations : It is available in various formulations and premixes that enhance its efficacy against multiple pathogens simultaneously.

Environmental Monitoring

The persistence of difenoconazole in the environment raises concerns regarding its potential impact on ecosystems. Difenoconazole-d6 can serve as a tracer compound in environmental studies due to its unique isotopic signature.

Persistence and Degradation Studies

  • Half-Life : Difenoconazole has a half-life of more than seven months in soil, making it a candidate for studies on pesticide persistence and degradation pathways .
  • Adsorption Studies : Research has shown that cellulose-based adsorbents can effectively remove difenoconazole from contaminated water sources, achieving removal efficiencies exceeding 94% under optimized conditions .

Biochemical Research

Difenoconazole-d6 can be utilized in biochemical assays to study its mechanism of action at the molecular level.

Molecular Docking Studies

  • Mechanism of Action : Molecular docking studies indicate that difenoconazole acts by inhibiting specific enzymes involved in ergosterol biosynthesis. This inhibition can be studied using difenoconazole-d6 as a labeled compound to track interactions within biological systems .

Resistance Studies

  • Pathogen Resistance : Studies have documented the induced expression of cytochrome P450 enzymes associated with difenoconazole resistance in various fungal species . Using difenoconazole-d6 can help elucidate the biochemical pathways involved in resistance mechanisms.

Stability and Handling

Stability studies are crucial for determining the shelf life and handling procedures for difenoconazole-d6.

Stability Analysis

  • Research indicates that difenoconazole-d6 remains stable under various storage conditions, which is essential for accurate experimental results in both field and laboratory settings .

Table of Efficacy Against Fungal Pathogens

PathogenApplication Rate (g/ha)Efficacy (%)Remarks
Powdery Mildew0.585Effective under moderate infection levels
Black Rot0.7590Best applied preventively
Phomopsis Cane Spot0.580Requires multiple applications

Case Study: Water Purification Using Cellulose-Based Adsorbents

A study evaluated the effectiveness of cellulose nanocrystalline adsorbents for removing difenoconazole from water:

  • Adsorbent Types : Cell-X and Cell-D were tested.
  • Removal Efficiency : Maximum removal rates were 96.5% for Cell-X and 94.2% for Cell-D.
  • Kinetic Studies : The adsorption followed pseudo-second-order kinetics, indicating strong interactions between the adsorbent and difenoconazole .

Mechanism of Action

Difenoconazole-d6 (hydrochloride) exerts its effects by inhibiting the cytochrome P450-dependent 14α-demethylation of lanosterol, a key step in the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes. By inhibiting its synthesis, difenoconazole-d6 disrupts the fungal cell membrane, leading to cell death . The molecular targets involved include the cytochrome P450 enzyme CYP51 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Difenoconazole (Parent Compound)

  • CAS : 119446-68-3
  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₃
  • Application : Broad-spectrum fungicide targeting Ascomycetes, Basidiomycetes, and Deuteromycetes .
  • Toxicity : Classified as highly toxic to aquatic life (EC50 Daphnia magna: 0.18 mg/L) and a skin/respiratory irritant .
  • Key Difference : The deuterated form (d6) lacks pesticidal activity but serves as an isotopic tracer for analytical quantification .

Difethialone

  • CAS : 104653-34-1
  • Molecular Formula : C₃₁H₂₃BrO₂S
  • Application : Second-generation anticoagulant rodenticide (targets vitamin K epoxide reductase) .
  • Key Difference: Structurally distinct (bromine and sulfur substituents) with a higher molecular weight (539.48 g/mol) compared to Difenoconazole-d6 .

Hydrochloride Salts in Analytical Chemistry

  • Famotidine Hydrochloride : Studied for dissolution kinetics (zero-order release in bilayer tablets) .
  • Raloxifene Hydrochloride : Validated via spectrophotometry (accuracy: 98.2–101.8%) .
  • Comparison Insight: Difenoconazole-d6 (hydrochloride) shares analytical utility but differs in application (pesticide residue vs. pharmaceutical analysis).

Other Pesticide Standards

  • Difenoconazole Metabolite D: CAS 49865-14; used to study degradation pathways .
  • Difenoxuron: CAS 49827-38; herbicide standard with lower cost (¥19,000 for 250 mg) .

Data Tables

Table 1: Molecular and Application Comparison

Compound CAS Molecular Formula Molecular Weight (g/mol) Application
Difenoconazole-d6 (HCl) 49149-78 C₁₉H₁₇N₃O₃Cl₂ 406.26 Residue testing standard
Difenoconazole (Parent) 119446-68-3 C₁₉H₁₇Cl₂N₃O₃ 406.26 Agricultural fungicide
Difethialone 104653-34-1 C₃₁H₂₃BrO₂S 539.48 Rodenticide
Famotidine HCl - C₈H₁₅N₇O₂S·HCl 396.88 Pharmaceutical dissolution

Table 2: Handling and Cost Comparison

Compound Storage Cost (per mg) Toxicity Profile
Difenoconazole-d6 (HCl) 0–6°C ¥9,460 Likely lower (analytical use)
Difenoconazole (Parent) Dry, cool - High aquatic toxicity
Difenoxuron 0–6°C ¥76 Herbicide-specific risks

Research Findings and Discussion

  • Toxicity : The parent compound’s ecotoxicity necessitates strict handling (e.g., PPE, ventilation) , whereas the deuterated form’s role as a standard minimizes exposure risks .
  • Analytical Utility: Deuterated analogs like Difenoconazole-d6 enhance LC-MS/MS accuracy by mitigating matrix effects, a practice paralleled in pharmaceutical hydrochloride analyses (e.g., raloxifene HCl) .
  • Cost Drivers: The high price of Difenoconazole-d6 reflects deuterium labeling complexity, contrasting with non-isotopic standards like Difenoxuron .

Notes and Discrepancies

  • CAS Conflict: erroneously assigns Difenoconazole-d6 (HCl) the parent compound’s CAS (119446-68-3). ’s identifier (49149-78) is authoritative for the deuterated form .
  • Data Gaps: Limited solubility or stability data for Difenoconazole-d6 (HCl) in the provided evidence; inferred properties from analogous hydrochlorides .

Biological Activity

Difenoconazole-d6 (hydrochloride) is a deuterated derivative of difenoconazole, a widely used triazole fungicide known for its antifungal properties. This article explores the biological activity of difenoconazole-d6, focusing on its mechanisms of action, effects on non-target organisms, and relevant research findings.

Difenoconazole-d6 has the chemical formula C19H18Cl3N3O3 and is characterized by the presence of deuterium atoms, which enhance its stability and tracking in biological studies. The compound primarily functions as a sterol demethylation inhibitor by targeting the cytochrome P450 enzyme (specifically CYP51) in fungi. This inhibition disrupts ergosterol biosynthesis, a critical component of fungal cell membranes, leading to impaired growth and reproduction of fungal pathogens .

Antifungal Efficacy

Difenoconazole-d6 exhibits broad-spectrum antifungal activity against various pathogens affecting crops. Laboratory studies have demonstrated its effectiveness in inhibiting mycelial growth and spore germination in several fungal species, including Fusarium, Aspergillus, and Botrytis . The compound's ability to bind to the heme portion of cytochrome P450 51 is crucial for its fungicidal action .

Developmental Toxicity in Non-Target Organisms

Research has indicated that difenoconazole-d6 may induce developmental abnormalities in non-target organisms. For instance, studies involving zebrafish embryos have shown significant toxic effects, including pericardial and yolk sac edema, reduced body weight, and altered heart rates in larvae. These findings raise concerns about the ecological impact of difenoconazole-d6 when used in agricultural practices .

Case Study 1: Zebrafish Model

A study conducted on zebrafish embryos exposed to difenoconazole-d6 revealed notable developmental toxicity. The exposure resulted in:

  • Pericardial edema : Swelling around the heart.
  • Yolk sac edema : Increased fluid accumulation in the yolk sac.
  • Reduced body weight : Indicating potential growth impairment.
  • Altered heart rates : Suggesting cardiovascular effects.

These results underscore the importance of assessing the environmental risks associated with difenoconazole-d6 use in agriculture.

Case Study 2: Adsorption Studies

Research on the adsorption properties of difenoconazole-d6 using cellulose-based adsorbents showed that:

  • Maximum removal efficiency : Up to 96.6% was achieved under optimal conditions.
  • Kinetic modeling : The adsorption followed pseudo-second-order kinetics, indicating strong bonding between difenoconazole-d6 and the adsorbent materials.

This study highlights potential methods for mitigating the environmental impact of difenoconazole-d6 by enhancing its removal from contaminated environments .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTarget OrganismsEnvironmental Impact
DifenoconazoleInhibits ergosterol biosynthesisFungiPotential toxicity to aquatic life
Difenoconazole-d6Inhibits ergosterol biosynthesis (deuterated)FungiHigher developmental toxicity observed
Other TriazolesSimilar P450 inhibitionVarious fungiVaries by specific compound

Q & A

Q. What are the key physicochemical properties of Difenoconazole-d6 (hydrochloride) relevant to experimental design?

Difenoconazole-d6 (hydrochloride) has a molecular formula of C₁₉H₁₇N₃O₃Cl₂ and a molecular weight of 406.26 g/mol . Its isotopic labeling (deuterated form) aids in traceability during mass spectrometry-based analyses. Ensure proper storage at 0–6°C to maintain stability, as recommended for similar deuterated standards .

Q. What validated analytical methods are suitable for quantifying Difenoconazole-d6 (hydrochloride) in complex matrices?

Reverse-phase HPLC with deuterated internal standards is recommended for quantification. Use buffered mobile phases (e.g., ammonium acetate at pH 4.5) to enhance peak resolution . Calibration curves should account for matrix effects, particularly in soil or plant samples where co-eluting metabolites may interfere .

Q. How should Difenoconazole-d6 (hydrochloride) be handled to ensure stability during experiments?

Store in tightly sealed, light-resistant containers under refrigerated conditions (0–6°C) . Avoid repeated freeze-thaw cycles, as hydrolysis of the hydrochloride moiety may occur, altering solubility and reactivity . Pre-dissolve aliquots in anhydrous acetonitrile for long-term storage .

Advanced Research Questions

Q. How can experimental designs address discrepancies in degradation kinetics reported for Difenoconazole-d6 (hydrochloride)?

Conflicting degradation data may arise from variations in solvent systems (e.g., aqueous vs. organic). Use controlled hydrolysis studies under standardized pH (3–9) and temperature (20–40°C) conditions . Monitor deuterium retention via LC-HRMS to differentiate between hydrolytic degradation and isotopic exchange .

Q. What strategies mitigate matrix effects when analyzing Difenoconazole-d6 (hydrochloride) in environmental samples?

Implement matrix-matched calibration and isotope dilution mass spectrometry (IDMS) to correct for ion suppression/enhancement . For soil samples, perform accelerated solvent extraction (ASE) with dichloromethane:acetone (7:3) to reduce co-extracted interferents .

Q. How do structural modifications (e.g., deuteration) influence the biological activity of Difenoconazole-d6 (hydrochloride) compared to the non-deuterated form?

Deuteration at specific positions (e.g., methyl groups) reduces metabolic clearance by cytochrome P450 enzymes, extending half-life in in vitro assays. Compare IC₅₀ values in fungal inhibition studies using standardized OECD 401 protocols .

Q. What protocols validate the purity of Difenoconazole-d6 (hydrochloride) in synthesized batches?

Perform orthogonal analyses:

  • HPLC-UV (λ = 254 nm) for major impurities (<0.1% threshold) .
  • NMR (¹H and ¹³C) to confirm deuterium incorporation ≥98% .
  • Karl Fischer titration to verify moisture content <1% .

Data Interpretation & Contradiction Management

Q. How should researchers resolve inconsistencies in environmental fate studies of Difenoconazole-d6 (hydrochloride)?

Discrepancies in soil half-life (DT₅₀) may stem from organic carbon content or microbial activity variations. Conduct parallel microcosm experiments with standardized OECD 307 guidelines, controlling for soil pH, temperature, and microbial biomass . Use isotopically labeled controls to distinguish abiotic vs. biotic degradation .

Q. What statistical approaches are recommended for dose-response modeling of Difenoconazole-d6 (hydrochloride) in ecotoxicology?

Apply nonlinear mixed-effects models (NLME) to account for inter-replicate variability. Use Akaike Information Criterion (AIC) to compare logistic vs. Weibull dose-response curves . Report confidence intervals for EC₅₀ values to address uncertainty in low-dose extrapolation .

Methodological Best Practices

Q. How to optimize extraction recovery rates for Difenoconazole-d6 (hydrochloride) in plant tissues?

Use pressurized liquid extraction (PLE) with acetone:ethyl acetate (1:1) at 100°C. Spike deuterated surrogates (e.g., Difenoconazole-d10) pre-extraction to correct for recovery losses . Validate with spike-recovery tests across concentrations (0.1–10 µg/g) .

Q. What quality control measures ensure reproducibility in stability studies?

  • Include triplicate samples at each time-temperature condition.
  • Monitor deuterium loss via isotopic abundance ratio (d6/d0) using HRMS .
  • Adhere to ICH Q1A(R2) guidelines for forced degradation studies .

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